3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one
Overview
Description
3-Amino-1-(3-oxa-6-azabicyclo[311]heptan-6-yl)propan-1-one is a complex organic compound characterized by its bicyclic structure, which includes a 3-oxa-6-azabicyclo[311]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis to obtain the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved using readily available bulk reagents. The key step involves the double alkylation reaction, which can be performed on a large scale. After hydrolysis, the intermediate N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid is obtained, which can be further processed to yield the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as a pharmacophore in drug discovery. Its structural similarity to piperidine and morpholine makes it a useful scaffold for designing new bioactive compounds.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to mimic the structure of natural compounds makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound is used in the synthesis of various industrial chemicals, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Piperidine
Morpholine
Tropane
Uniqueness: 3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one stands out due to its unique bicyclic structure, which provides distinct physicochemical properties compared to its analogs. Its ability to mimic the structure of natural compounds makes it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
3-amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-2-1-8(11)10-6-3-7(10)5-12-4-6/h6-7H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKAALXQWDLJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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